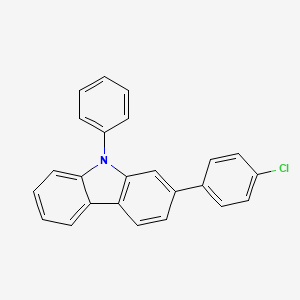

2-(4-Chlorophenyl)-9-phenyl-9H-carbazole

Description

Properties

Molecular Formula |

C24H16ClN |

|---|---|

Molecular Weight |

353.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-9-phenylcarbazole |

InChI |

InChI=1S/C24H16ClN/c25-19-13-10-17(11-14-19)18-12-15-22-21-8-4-5-9-23(21)26(24(22)16-18)20-6-2-1-3-7-20/h1-16H |

InChI Key |

FGMWIZQQIZVTIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-9-phenyl-9H-carbazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-chloroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization . The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) : The compound is utilized in the fabrication of OLEDs, where its electronic properties facilitate efficient charge transport and light emission. Its conjugated structure allows for enhanced luminescence and stability in device applications. Studies have shown that incorporating this compound into OLED architectures can improve device performance significantly.

Organic Photovoltaic Cells : In the realm of solar energy, 2-(4-Chlorophenyl)-9-phenyl-9H-carbazole is also employed in organic photovoltaic cells. Its ability to act as an electron donor or acceptor enhances the efficiency of light absorption and conversion into electrical energy. Research indicates that devices incorporating this compound exhibit improved power conversion efficiencies compared to those using conventional materials.

Materials Science

The unique structural characteristics of this compound make it a valuable building block for synthesizing advanced materials. It has been explored for:

- Polymeric Materials : The compound can be polymerized to create materials with tailored electronic properties, useful in various applications ranging from flexible electronics to sensors.

- Nanocomposites : Incorporating this compound into nanocomposite materials enhances their mechanical and thermal properties, making them suitable for industrial applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens:

| Microorganism | Activity | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Significant antibacterial activity | 100 |

| Escherichia coli | Moderate antibacterial activity | 100 |

| Candida albicans | >60% growth inhibition | 64 |

| Aspergillus flavus | >65% growth inhibition | 64 |

These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of carbazole derivatives, including this compound, has been extensively studied. Research shows that it exhibits cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Studies : In vitro studies have reported IC50 values indicating significant cytotoxicity against breast cancer (MCF7) and liver cancer (HepG2) cell lines, suggesting its potential as a lead compound for drug development.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to interact with biological macromolecules could influence neuroinflammatory responses and neuronal survival.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. For instance, it may inhibit enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Substituent Variations

Carbazole derivatives are modified via substitutions at different positions, altering their electronic, optical, and functional properties. Key comparisons include:

Key Insights :

Crystallographic and Thermal Properties

Crystal data for related compounds highlight the impact of substituents:

Analysis :

- Bulky substituents (e.g., sulfonyl in ) increase unit cell volume, reducing packing efficiency.

- Methoxy groups induce triclinic symmetry due to steric and electronic effects .

Electrochemical Properties :

- Poly[9-(4-nitrophenylsulfonyl)-9H-carbazole] : Exhibits high capacitance (6.66 F/cm² on carbon fiber electrodes), attributed to the electron-withdrawing nitro-sulfonyl group enhancing charge transport .

- Chloro vs. Nitro Substituents : Chlorophenyl derivatives may show lower conductivity than nitro-sulfonyl analogs due to weaker electron withdrawal .

Q & A

Basic: What are the standard synthetic routes for 2-(4-Chlorophenyl)-9-phenyl-9H-carbazole, and how are intermediates characterized?

Answer:

The compound is synthesized via Williamson ether synthesis and N-alkylation reactions using brominated intermediates (e.g., 4-chlorobenzamide or bromo-4-chlorobutane) under reflux conditions with acetonitrile as a solvent. Key steps include:

- N-alkylation of carbazole derivatives with brominated aryl halides.

- Purification via silica gel column chromatography (cyclohexane:EtOAc 97:3) to isolate intermediates.

- Characterization by melting point analysis, TLC (retention factor, Rf), and NMR spectroscopy. For example, (9H-Carbazol-9-yl)(4-chlorophenyl)methanone was obtained in 76% yield after column chromatography .

Advanced: How do substituents on the carbazole core influence optoelectronic properties such as charge mobility and PLQY?

Answer:

Substituents like methoxy or tert-butyl groups at C-3 and C-6 positions significantly enhance photoluminescence quantum yields (PLQY) in solid films (17–53%) compared to solutions. These groups reduce aggregation-induced quenching and improve ionization potentials (5.75–5.89 eV). For example, tert-butyl substituents enable balanced hole/electron mobilities >10⁻⁴ cm²/(V·s) at high electric fields (>3×10⁵ V/cm), making them suitable for organic light-emitting diodes (OLEDs) with external quantum efficiencies up to 7.2% .

Basic: What spectroscopic and chromatographic methods are employed to confirm the structure and purity of this compound?

Answer:

- 1H-NMR and FT-IR : Confirm functional groups (e.g., C-Cl stretching at ~750 cm⁻¹) and aromatic proton environments.

- Melting Point Analysis : Matches literature values (e.g., 165–173°C for carbazole derivatives) .

- TLC : Rf values (e.g., 0.45 in cyclohexane:EtOAc) monitor reaction progress .

- Elemental Analysis : Validates molecular formula (e.g., C₂₄H₁₆BrN for brominated analogs) .

Advanced: What challenges arise in crystallographic analysis of carbazole derivatives, and how are they addressed using software like Mercury?

Answer:

Challenges include twinned crystals and weak diffraction due to flexible substituents. Mercury CSD 2.0 addresses these by:

- Packing similarity calculations to identify intermolecular motifs (e.g., π-π stacking).

- Void visualization to assess crystal density and stability.

- High-resolution refinement (e.g., orthorhombic P2₁2₁2₁ symmetry with a = 8.0415 Å, b = 15.716 Å, c = 16.098 Å) .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- PPE : Use gloves and goggles to avoid skin/eye contact.

- Ventilation : Handle in a fume hood due to potential dust formation.

- Storage : Keep in airtight containers away from light and moisture.

- First Aid : For ingestion/inhalation, seek medical attention immediately .

Advanced: How does electropolymerization on different electrodes affect the electrochemical properties of carbazole-based polymers?

Answer:

Electropolymerization on carbon fiber microelectrodes (CFMEs) vs. gold electrodes shows:

- Higher capacitance : CFMEs yield CLF = 6.66 F/cm² vs. 6.53 F/cm² for gold.

- Equivalent circuit modeling : RQR(CR)(RW) fits impedance data, revealing Warburg diffusion and double-layer effects.

- Monomer concentration : 4 mM solutions optimize film conductivity and adhesion .

Advanced: How can one differentiate between cis and trans isomers in synthetic pathways involving this compound?

Answer:

- Crystallographic selectivity : Use Lewis acids (e.g., BF₃) to isomerize cis- to trans-isomers via intermediate stabilization.

- HPLC/GC-MS : Separate isomers using chiral columns (e.g., cyclohexane:EtOAc gradients).

- NMR coupling constants : J values distinguish axial (cis) vs. equatorial (trans) substituents .

Advanced: What methodologies are used to assess the biological activity of carbazole derivatives, and what structural features correlate with antitumor effects?

Answer:

- In vitro assays : MTT tests on cancer cell lines (e.g., IC₅₀ values for antitumor activity).

- Structure-activity relationships : Nitro and sulfonyl groups at C-2 and C-9 enhance cytotoxicity by intercalating DNA.

- Molecular docking : Carbazole derivatives bind to topoisomerase II, validated by crystallographic data (e.g., C26H17ClN2O6S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.